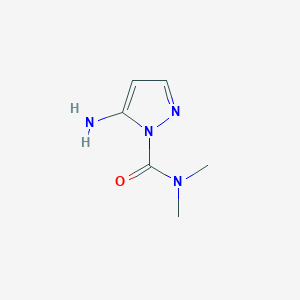

5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Description

Properties

IUPAC Name |

5-amino-N,N-dimethylpyrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-9(2)6(11)10-5(7)3-4-8-10/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRJNXNZXQRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of the 5-aminopyrazole scaffold, with a specific focus on the projected characteristics of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide . While this specific derivative is not extensively documented in publicly accessible literature, its chemical profile can be reliably extrapolated from the well-established chemistry of its structural analogs. This document serves as an essential resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic application of this valuable heterocyclic core. We will delve into its role as a versatile synthon, its predicted spectral properties, and its significance as a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors.

Introduction: The 5-Aminopyrazole Core as a Privileged Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in numerous pharmacologically active compounds.[1] Among its many variations, the 5-aminopyrazole moiety stands out as a particularly versatile and powerful building block. Its unique electronic configuration and the presence of multiple reactive sites make it an ideal starting point for constructing complex molecular architectures, especially fused heterocyclic systems that mimic the purine bases found in DNA and RNA.[2]

Derivatives of 5-aminopyrazole carboxamide, in particular, have garnered significant attention in medicinal chemistry. They form the core structure of numerous targeted therapeutic agents, including potent and selective inhibitors for critical enzyme families like Fibroblast Growth Factor Receptors (FGFRs) and Calcium-Dependent Protein Kinases (CDPKs).[3][4] Their utility in oncology and infectious disease research underscores the importance of a deep understanding of their chemical behavior.[3][4]

This guide focuses on the N,N-dimethyl carboxamide derivative at the N1 position of the 5-aminopyrazole ring. We will construct a detailed profile of this molecule by integrating established principles with data from closely related, well-characterized analogs.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure and Identification

The structure of this compound comprises a five-membered pyrazole ring substituted with an amino group at the C5 position and an N,N-dimethylcarboxamide group at the N1 position.

Figure 2: Proposed two-step synthesis workflow.

Mechanistic Insight: The synthesis hinges on the classic construction of the pyrazole ring.

-

Formation of the Electrophile: The first step involves a Knoevenagel-type condensation. Cyanoacetic acid reacts with triethyl orthoformate to form ethyl 2-cyano-3-ethoxyacrylate. This intermediate is a potent Michael acceptor, primed for reaction with a nucleophilic hydrazine.

-

Cyclization: The key step is the reaction with N,N-dimethylhydrazinecarboxamide. The terminal, more nucleophilic nitrogen of the hydrazine attacks the electron-deficient double bond of the acrylate intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. Subsequent tautomerization and elimination of ethanol yield the stable aromatic 5-aminopyrazole ring. The choice of a base like sodium ethoxide is critical as it facilitates the initial nucleophilic attack and the final aromatization step.

Experimental Protocol (Hypothetical)

This protocol is a representative methodology based on standard procedures for analogous syntheses. [5][6] Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

-

To a stirred solution of cyanoacetic acid (1.0 equiv.) in acetic anhydride (5.0 equiv.), add triethyl orthoformate (1.2 equiv.) dropwise.

-

Heat the reaction mixture to reflux (approx. 120-130 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and ethyl acetate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve N,N-dimethylhydrazinecarboxamide (1.0 equiv.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium ethoxide in ethanol (1.1 equiv., 21% w/v) to the flask and stir for 15 minutes at room temperature.

-

Add the crude ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv.) dissolved in a minimal amount of ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Profile

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic 5-amino group, the pyrazole ring itself, and the carboxamide moiety. The 5-amino group significantly influences the electronic properties of the ring, making the C4 position susceptible to electrophilic attack.

Figure 3: Key reactivity sites of the 5-aminopyrazole core.

-

Binucleophilic Character: The most significant feature is the relationship between the N1 ring nitrogen and the C5-amino group. Together, they act as a potent 1,3-binucleophile. This allows for facile reaction with 1,3-dielectrophiles (such as β-diketones or activated enones) to construct fused pyrazolo[1,5-a]pyrimidine systems, which are of great interest in medicinal chemistry. [2]* Reactions at the 5-Amino Group: The exocyclic amino group behaves as a typical arylamine. It can be readily acylated with acid chlorides or anhydrides, alkylated, or used in diazotization reactions to form diazonium salts, which are themselves versatile intermediates. [7][8]* Electrophilic Substitution on the Ring: The electron-donating nature of the 5-amino group activates the C4 position of the pyrazole ring towards electrophilic substitution, such as halogenation or nitration. [2]

Predicted Spectral Data

While an experimental spectrum for the title compound is not available, a reliable prediction of its key spectral features can be made based on published data for structurally similar pyrazoles. [9][10][11] Table 3: Predicted Spectral Characteristics

| Technique | Expected Features |

|---|---|

| ¹H NMR | - C4-H: A singlet peak expected around δ 5.5-6.5 ppm. - NH₂: A broad singlet, potentially exchangeable with D₂O, expected around δ 4.0-5.5 ppm. - N(CH₃)₂: A singlet integrating to 6 protons, expected around δ 2.8-3.2 ppm. |

| ¹³C NMR | - C=O (Carboxamide): A signal in the range of δ 160-170 ppm. - C5: A signal around δ 150-158 ppm. - C3: A signal around δ 135-145 ppm. - C4: A signal around δ 90-100 ppm. - N(CH₃)₂: One or two signals (depending on rotational barriers) around δ 35-40 ppm. |

| IR Spectroscopy | - N-H Stretching: Two distinct bands in the 3200-3450 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine). - C=O Stretching: A strong absorption band around 1640-1680 cm⁻¹ (amide carbonyl). - N-H Bending: A band around 1600-1650 cm⁻¹. - C=N Stretching: A band within the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 154. - Key Fragments: Loss of the dimethylamino group (-N(CH₃)₂), loss of the entire carboxamide group (-CON(CH₃)₂), and fragments characteristic of the pyrazole ring cleavage. |

Applications in Research and Drug Development

The 5-aminopyrazole carboxamide scaffold is a validated "privileged structure" in modern drug discovery. Its rigid framework and capacity for forming specific hydrogen bond interactions make it an ideal starting point for designing potent and selective enzyme inhibitors.

-

Kinase Inhibitors: A significant body of research highlights the use of this scaffold in developing inhibitors for various protein kinases. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been successfully designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. [3]The core structure provides an excellent anchor within the ATP-binding pocket of the kinase.

-

Antiparasitic Agents: The scaffold has been instrumental in the development of "bumped-kinase inhibitors" (BKIs) targeting pathogens like Cryptosporidium parvum, a major cause of diarrheal disease. [4]These inhibitors are engineered to selectively target parasite-specific kinases (like CDPK1) over their human counterparts, offering a promising avenue for new, targeted therapies. [4]* Synthetic Intermediate: Beyond its direct biological applications, the 5-aminopyrazole core is a crucial intermediate for building more complex fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, all of which have their own rich pharmacological profiles. [2][7][12]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, the hazard profile can be inferred from analogs like 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [13]

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Warning): May be harmful if swallowed. [13] * Skin Corrosion/Irritation (Warning): May cause skin irritation. [13] * Serious Eye Damage/Eye Irritation (Warning): May cause serious eye irritation. [13] * Acute Toxicity, Dermal/Inhalation (Warning): May be harmful in contact with skin or if inhaled. [13]

-

-

Recommended Handling Procedures:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid creating dust. Use engineering controls to minimize exposure.

-

Wash hands thoroughly after handling.

-

Conclusion

While this compound remains a sparsely documented compound, its chemical persona can be confidently constructed through the lens of its well-studied relatives. It emerges as a classic 5-aminopyrazole derivative, characterized by the binucleophilic nature of its N1 and C5-amino sites and the activated C4 position. The synthetic routes are straightforward, relying on foundational principles of heterocyclic chemistry. Its true value lies in its potential as a molecular scaffold, offering a robust and adaptable platform for the design of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for researchers to synthesize, handle, and strategically deploy this promising chemical entity in their research and development endeavors.

References

- Beilstein Journal of Organic Chemistry. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218823/]

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. BenchChem. [URL: https://www.benchchem.com/product/bcp135081/technical-document]

- PubChem. (2025). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/265696]

- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38870833/]

- PubMed Central. (2018). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6281015/]

- ResearchGate. (2024). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-5-amino-pyrazole-derivatives-with-various-imines_fig11_380720610]

- Taylor & Francis Online. (2016). Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426220.2016.1184310]

- HAL Open Science. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [URL: https://hal.science/hal-02390119]

- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/7/19]

- PubMed Central. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040854/]

- SCIRP. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. [URL: https://www.scirp.

- BLDpharm. 71680-59-6|5-Amino-N,3-dimethyl-1H-pyrazole-1-carboximidamide. BLDpharm. [URL: https://www.bldpharm.com/products/71680-59-6.html]

- ARKAT USA. (2009). Recent developments in aminopyrazole chemistry. ARKAT USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/i/reviews-and-accounts/as-08-3269ar/]

- PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]

- MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3257]

- MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3257/htm]

- The Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02058a]

- The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837211161377913789.pdf]

- Sigma-Aldrich. 5-Amino-1,3-dimethylpyrazole 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/532223]

- Semantic Scholar. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Green-and-efficient-synthesis-of-5-amino-1H-LDH-Ahmadpour-Dizaj/583626e2716183069151c7201c1308a09968846c]

- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [URL: https://nanobioletters.com/wp-content/uploads/2021/09/20695837211049921001.pdf]

- PubChem. (2025). 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13822925]

- ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64c4d5f490a7f14e1451006e]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, with pyrazole carboxamides being extensively studied as potent inhibitors of enzymes like succinate dehydrogenase and various kinases.[1][2] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide, a key building block for more complex bioactive molecules. We will dissect the synthesis into its core strategic steps, explaining the mechanistic rationale behind each transformation and providing detailed, field-proven experimental protocols. The narrative is designed for researchers and drug development professionals, focusing on causality, reproducibility, and authoritative scientific grounding.

Strategic Retrosynthetic Analysis

A logical synthesis plan begins with deconstructing the target molecule to identify key intermediates and readily available starting materials. The retrosynthesis for this compound reveals a two-step approach centered on the formation of the pyrazole core followed by its functionalization.

-

Disconnection 1 (C-N Bond): The most logical primary disconnection is at the N1-acyl bond. This simplifies the target molecule into two key synthons: the stable heterocyclic core, 5-amino-1H-pyrazole , and an appropriate acylating agent, N,N-dimethylcarbamoyl chloride . This is a standard N-acylation reaction.

-

Disconnection 2 (Pyrazole Ring): The 5-amino-1H-pyrazole intermediate can be further disconnected according to the most versatile and widely adopted method for 5-aminopyrazole synthesis: the condensation of a hydrazine with a β-ketonitrile or its equivalent.[3] This leads back to hydrazine and a suitable three-carbon electrophile, (ethoxymethylene)malononitrile , which are both commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Core Intermediate: 5-Amino-1H-pyrazole

The cornerstone of this synthesis is the robust and high-yielding construction of the 5-aminopyrazole ring system. The reaction between hydrazine and (ethoxymethylene)malononitrile is an exemplary case of heterocycle formation through condensation-cyclization.

Principle and Mechanism

This reaction proceeds via a two-stage mechanism:

-

Conjugate Addition: The terminal nitrogen of hydrazine, acting as a potent nucleophile, attacks the β-carbon of the electron-deficient alkene in (ethoxymethylene)malononitrile. This Michael-type addition breaks the carbon-carbon double bond and leads to an intermediate, displacing the ethoxy group.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs a nucleophilic attack on one of the nitrile carbons. This intramolecular cyclization forms the five-membered pyrazole ring, and a subsequent tautomerization yields the stable aromatic 5-amino-1H-pyrazole.[3]

Caption: Mechanistic workflow for 5-amino-1H-pyrazole synthesis.

Detailed Experimental Protocol

-

Reagents: Hydrazine hydrate, (ethoxymethylene)malononitrile, Ethanol.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (ethoxymethylene)malononitrile (1.0 eq).

-

Add absolute ethanol to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.

-

Part II: N1-Functionalization to Yield the Target Compound

With the pyrazole core successfully synthesized, the final step is the introduction of the N,N-dimethylcarboxamide group at the N1 position. This is achieved through a standard N-acylation reaction.

Principle and Mechanism

The N1-proton of the 5-amino-1H-pyrazole is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

-

Reagents: 5-Amino-1H-pyrazole, N,N-Dimethylcarbamoyl chloride, Triethylamine (or Pyridine), Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-amino-1H-pyrazole (1.0 eq) in anhydrous THF or DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes.

-

Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final this compound.

-

Data Summary and Characterization

The following table summarizes the typical reaction parameters for the two-step synthesis. Yields are representative and may vary based on scale and specific laboratory conditions.

| Step | Reaction | Key Reactants | Molar Ratio (eq) | Solvent | Temperature | Typical Yield |

| 1 | Pyrazole Formation | (Ethoxymethylene)malononitrile, Hydrazine hydrate | 1.0 : 1.1 | Ethanol | Reflux (78 °C) | 85-95% |

| 2 | N-Acylation | 5-Amino-1H-pyrazole, N,N-Dimethylcarbamoyl chloride, Triethylamine | 1.0 : 1.1 : 1.2 | THF / DCM | 0 °C to RT | 70-85% |

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to validate the presence of key functional groups and the overall molecular structure.

Conclusion

The synthesis of this compound is reliably achieved through a robust and efficient two-step sequence. This pathway leverages classic, well-understood reactions in heterocyclic chemistry: the formation of the 5-aminopyrazole core via condensation-cyclization, followed by a standard N-acylation.[3][4] The methodologies described are scalable and utilize readily available reagents, making this a practical and accessible route for medicinal chemists and researchers in drug discovery. The insights into the mechanistic underpinnings and detailed protocols provided in this guide serve as a solid foundation for the synthesis of this and structurally related pyrazole carboxamides.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

-

Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. Available at: [Link]

-

Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. Available at: [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

-

Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. ACS Publications. Available at: [Link]

-

Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Organic Chemistry Portal. Available at: [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. Available at: [Link]

-

Synthesis of 5-amino-3-(1,1-dimethylethyl)-1H-pyrazole-1-carboxamidine hydrochloride. Mol-Instincts. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1 H -Pyrazol-5-yl- N , N -dimethylformamidines or 5-Amino-1 H -pyrazole-4-carbaldehydes with Cyanamide. ResearchGate. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). Available at: [Link]

Sources

Spectroscopic Characterization of 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide: A Technical Guide

Introduction to 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide

This compound is a substituted pyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as inhibitors of various kinases.[1][2] The substituents on the pyrazole core—an amino group at position 5, and an N,N-dimethylcarboxamide group at position 1—will significantly influence its spectroscopic properties. Understanding these properties is crucial for confirming the identity, purity, and structure of synthesized batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole ring, the amino group, and the N,N-dimethylcarboxamide moiety.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Pyrazole H-3 | 7.2 - 7.6 | Doublet | 1H | The proton at C3 is coupled to the proton at C4, resulting in a doublet. Its chemical shift is influenced by the aromatic nature of the pyrazole ring. |

| Pyrazole H-4 | 5.8 - 6.2 | Doublet | 1H | The proton at C4 is coupled to the proton at C3. It is expected to be more shielded (upfield) compared to H-3 due to the electron-donating effect of the adjacent amino group. |

| Amino (-NH₂) | 5.0 - 5.5 | Broad Singlet | 2H | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration. In related aminopyrazole structures, these protons are often observed in this region.[3] |

| N,N-dimethyl (-N(CH₃)₂) | 2.9 - 3.2 | Singlet | 6H | The six protons of the two methyl groups on the carboxamide nitrogen are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carboxamide C=O | 165 - 170 | The carbonyl carbon of the carboxamide group is expected in this typical downfield region. |

| Pyrazole C-5 | 150 - 155 | The carbon atom bearing the amino group (C5) is significantly deshielded. Similar values are reported for other 5-aminopyrazoles.[3] |

| Pyrazole C-3 | 138 - 142 | The C3 carbon's chemical shift is characteristic of the pyrazole ring. |

| Pyrazole C-4 | 95 - 100 | The C4 carbon is expected to be shielded due to the electron-donating resonance effect of the amino group at C5. |

| N,N-dimethyl (-N(CH₃)₂) | 35 - 40 | The carbons of the N,N-dimethyl groups are expected in this aliphatic region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from the N-H, C=O, and C=N bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[4] |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium | These bands correspond to the C-H bonds of the pyrazole ring and the methyl groups. |

| C=O Stretch (Amide) | 1640 - 1680 | Strong | A strong absorption band is expected for the carbonyl group of the N,N-dimethylcarboxamide. This is a characteristic amide I band.[4] |

| N-H Bend (Amino) | 1590 - 1650 | Medium-Strong | The scissoring vibration of the primary amine often appears in this region and may overlap with C=C stretching. |

| C=N/C=C Stretch (Pyrazole) | 1450 - 1600 | Medium | Aromatic ring stretching vibrations for the pyrazole core are expected in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₆H₁₀N₄O), the expected monoisotopic mass is approximately 154.0855 g/mol .

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

| 154 | [M]⁺ | The molecular ion peak. |

| 110 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 82 | [M - CON(CH₃)₂]⁺ | Loss of the entire N,N-dimethylcarboxamide group, leaving the 5-aminopyrazole cation. |

| 72 | [CON(CH₃)₂]⁺ | The N,N-dimethylcarboxamide fragment itself. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer technique and is likely to show a prominent protonated molecular ion [M+H]⁺ at m/z 155. EI would lead to more fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

Visualizing the Analytical Workflow

The following diagrams illustrate the molecular structure of the target compound and a generalized workflow for its spectroscopic characterization.

Caption: Molecular structure of the target compound.

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from analogous structures and fundamental principles, we have outlined the expected signals in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols and interpretations should serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives, ensuring a systematic and scientifically sound approach to structural verification.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

Synthesis of 5-amino-3-(1,1-dimethylethyl)-1H-pyrazole-1-carboxamidine hydrochloride. Mol-Instincts. Available at: [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

Sources

- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide and its Analogs: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Potential

The pyrazole nucleus is a foundational heterocyclic motif in medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved pharmaceuticals.[1] Within this esteemed class of compounds, 5-aminopyrazoles have emerged as exceptionally versatile building blocks for the synthesis of novel therapeutic agents.[1][2] This guide focuses on the specific, albeit not widely cataloged, molecule 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide . While a dedicated CAS number for this exact structure is not readily found in prominent chemical databases such as PubChem, its molecular architecture can be precisely inferred from its nomenclature. The absence of a registered CAS number suggests that this compound may be a novel entity, presenting a unique opportunity for new intellectual property in drug discovery.

This document will provide a comprehensive technical overview of the hypothesized structure, its physicochemical properties, and plausible synthetic routes. Furthermore, it will delve into the broader significance of the 5-aminopyrazole carboxamide scaffold in medicinal chemistry, drawing upon established analogs to illustrate its therapeutic promise, particularly in oncology and inflammatory diseases.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a five-membered pyrazole ring functionalized with an amino group at the C5 position and an N,N-dimethylcarboxamide group at the N1 position.

Hypothesized Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties:

The presence of both hydrogen bond donors (the amino group) and acceptors (the pyrazole nitrogens and the carboxamide oxygen) suggests that this molecule would exhibit moderate solubility in polar protic solvents. The N,N-dimethyl substitution on the carboxamide group will influence its lipophilicity and may impact its metabolic stability.

Table 1: Properties of Structurally Related 5-Aminopyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | C5H8N4O | 140.14 |

| 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | 59023-32-4 | C6H10N4O | 154.17 |

| 5-Amino-1,3-dimethylpyrazole | 3524-32-1 | C5H9N3 | 111.15 |

Synthesis of the 5-Aminopyrazole Scaffold: A Generalized Approach

The synthesis of the 5-aminopyrazole core is a well-established process in organic chemistry, with several reliable methods reported in the literature. A common and efficient strategy involves the condensation of a hydrazine derivative with a β-ketonitrile or a related activated methylene compound.[1]

Caption: Generalized workflow for the synthesis of the 5-aminopyrazole core.

Causality in Experimental Choices:

-

Choice of Hydrazine: The substituent on the hydrazine (e.g., methylhydrazine, phenylhydrazine, or hydrazine hydrate) will determine the substituent at the N1 position of the resulting pyrazole.

-

β-Ketonitrile Selection: The structure of the β-ketonitrile provides the substituents at the C3 and C4 positions of the pyrazole ring.

-

Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst often depends on the specific substrates and can influence reaction times and yields.

Introduction of the 1-Carboxamide Moiety

Once the 5-aminopyrazole core is synthesized (in this case, 5-amino-1H-pyrazole), the N,N-dimethyl-1-carboxamide group can be introduced. A standard method for this transformation is the reaction of the pyrazole with a carbamoyl chloride, such as N,N-dimethylcarbamoyl chloride, in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Applications in Drug Discovery and Medicinal Chemistry

5-Aminopyrazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. Their rigid structure and the presence of multiple points for functionalization allow for the fine-tuning of their pharmacological properties.

Kinase Inhibition:

A significant application of 5-aminopyrazole carboxamides is in the development of protein kinase inhibitors.[2] The pyrazole scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The substituents on the pyrazole ring can then be modified to achieve selectivity and potency against specific kinases. For instance, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been investigated as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for the treatment of cancer.[3]

Caption: Role of 5-aminopyrazole carboxamides as kinase inhibitors.

Exemplary Experimental Protocol: Synthesis of a 5-Aminopyrazole-1-Carboxamide Analog

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a 5-aminopyrazole-1-carboxamide derivative, based on established chemical principles.

Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole

-

To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and stir for 15 minutes at room temperature.

-

To this solution, add hydrazine hydrate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-amino-3-methyl-1H-pyrazole.

Step 2: Synthesis of 5-amino-N,N,3-trimethyl-1H-pyrazole-1-carboxamide

-

Dissolve 5-amino-3-methyl-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a non-nucleophilic base, for example, triethylamine (1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add N,N-dimethylcarbamoyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired 5-amino-N,N,3-trimethyl-1H-pyrazole-1-carboxamide.

Conclusion

While this compound may not be a cataloged compound, its structure represents a promising area for exploration in medicinal chemistry. The 5-aminopyrazole scaffold is a well-validated starting point for the development of a wide range of bioactive molecules.[4][5] The synthetic routes to this class of compounds are well-established, allowing for the generation of diverse libraries for screening. The demonstrated utility of related analogs as kinase inhibitors highlights the potential of this scaffold in the development of targeted therapies for cancer and other diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. [Link]

-

PubChem Compound Summary for CID 265696, 5-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Odesa National University. [Link]

-

PubChem Compound Summary for CID 13822925, 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]

A Technical Guide to the Therapeutic Potential of the 5-Amino-1H-pyrazole-1-carboxamide Scaffold

Abstract

The 5-amino-1H-pyrazole-1-carboxamide core is a privileged heterocyclic scaffold that serves as a foundational building block in modern medicinal chemistry. Its structural rigidity, coupled with versatile points for chemical modification, has enabled the development of a diverse range of derivatives with potent and selective activities against critical targets in oncology, immunology, and infectious diseases. This technical guide provides an in-depth analysis of the therapeutic landscape for compounds derived from this core, with a specific focus on identifying and validating potential targets for novel analogs such as 5-Amino-N,N-dimethyl-1H-pyrazole-1-carboxamide. We will explore established mechanisms of action, detail robust experimental workflows for target identification and validation, and present a forward-looking perspective on the untapped potential of this remarkable chemical scaffold.

Introduction: The Pyrazole Carboxamide as a Privileged Scaffold

The pyrazole ring is a five-membered heterocycle that forms the basis of numerous biologically active compounds, from agrochemicals to FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for designing targeted therapies. The 5-aminopyrazole-1-carboxamide substructure, in particular, has emerged as a highly adaptable starting point for synthesizing libraries of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][3]

The strategic importance of this scaffold lies in its synthetic tractability and the distinct chemical vectors it presents for modification. These vectors allow medicinal chemists to fine-tune pharmacokinetic properties and achieve high selectivity for specific biological targets. This guide will use the known activities of closely related analogs to build a predictive framework for assessing novel derivatives like this compound, outlining a clear path from hypothesis to validated therapeutic target.

High-Priority Therapeutic Target Classes

Analysis of existing literature reveals that the 5-aminopyrazole carboxamide scaffold has a strong propensity to target enzymes, particularly protein kinases, and G-protein coupled receptors (GPCRs). These two target families are central to cellular signaling and are implicated in a vast number of human diseases.

Protein Kinase Inhibition: A Cornerstone of Targeted Therapy

Protein kinases regulate the majority of cellular pathways and represent one of the most critical target classes in drug discovery, especially in oncology and immunology. Derivatives of the 5-aminopyrazole scaffold have been successfully developed into potent and selective inhibitors of several key kinases.

2.1.1 IRAK4: A Master Regulator of Innate Immunity Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine-threonine kinase essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors.[4] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[4] The discovery of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives as highly potent IRAK4 inhibitors highlights the scaffold's potential in this area.[4][5] These inhibitors function by competing with ATP in the kinase domain, thereby blocking downstream inflammatory cytokine production.

2.1.2 FGFR Family: Tackling Oncogenic Signaling and Drug Resistance The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[6] Aberrant FGFR signaling is a known driver of various cancers. A significant challenge in FGFR-targeted therapy is the emergence of drug resistance, often through "gatekeeper" mutations.[6] Impressively, 5-amino-1H-pyrazole-4-carboxamide derivatives have been engineered as pan-FGFR covalent inhibitors that not only target wild-type receptors but also effectively inhibit key resistance mutants, such as the FGFR2 V564F variant.[5][6]

2.1.3 Cell Cycle and Proliferation Kinases (CDKs, FLT3) In hematological malignancies like Acute Myeloid Leukemia (AML), kinases such as FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) are often dysregulated. The 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide scaffold has been shown to produce potent inhibitors of FLT3, CDK2, and CDK4, leading to cell cycle arrest and anti-proliferative effects in cancer cell lines.[7]

The diagram below illustrates the central role of these kinases in their respective signaling pathways, representing key points of intervention for a pyrazole-based inhibitor.

GPCR Modulation: Targeting the Innate Immune System

GPCRs are the largest family of cell surface receptors and mediate cellular responses to a wide variety of external signals. The P2Y14 receptor (P2Y14R), activated by UDP-glucose, is implicated in innate immune system responses.[8] A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were recently developed as potent and selective P2Y14R antagonists, demonstrating significant anti-inflammatory activity in preclinical models.[8] This finding suggests that the core pyrazole scaffold is also well-suited for interaction with the binding pockets of GPCRs, opening another major avenue for therapeutic development.

Experimental Validation Workflows

To determine the therapeutic targets of a novel compound like this compound, a systematic, multi-tiered approach is required. The workflow should progress from broad, unbiased screening to specific, hypothesis-driven validation.

Tier 1: Initial Target Identification & Profiling

The primary goal is to cast a wide net to identify potential interacting partners.

Workflow: High-Throughput Screening (HTS) to Target Hypothesis The diagram below outlines a typical workflow for initial target discovery.

Protocol 1: Broad Kinase Panel Screening

-

Objective: To identify which kinases from a large, diverse panel interact with the test compound.

-

Methodology:

-

Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution.

-

Assay: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of >400 kinases.

-

Technology: The assay format is often a binding assay (e.g., KINOMEscan™) or a functional ATP-depletion assay (e.g., ADP-Glo™).

-

Data Analysis: Results are expressed as '% Inhibition' or '% of Control'. Hits are defined as kinases inhibited above a certain threshold (e.g., >90%).

-

-

Causality & Rationale: This unbiased screen prevents researcher bias and can uncover unexpected targets. Running the screen at a high concentration first is a cost-effective way to eliminate non-interacting kinases before determining potency (IC50) for the hits.

Tier 2: Hit Confirmation and Orthogonal Validation

Once primary hits are identified, it is crucial to confirm them using different assay technologies to rule out artifacts.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

-

Objective: To confirm that the compound engages its putative kinase target inside living cells.

-

Methodology:

-

Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to co-express the target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer probe that binds to the kinase.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound.

-

Detection: Add the fluorescent probe and the luciferase substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Data Analysis: A decrease in the BRET signal indicates that the compound is displacing the probe from the target kinase. Plot the data to calculate an IC50 value, representing the potency of target engagement.

-

-

Self-Validation & Trustworthiness: This assay provides orthogonal validation to the in vitro biochemical screen. A positive result demonstrates that the compound is cell-permeable and can bind its target in the complex intracellular environment, significantly increasing confidence in the target hypothesis.

Tier 3: Functional & Phenotypic Assays

The final step is to demonstrate that target engagement translates into a measurable biological effect.

Protocol 3: Cell-Based Phosphorylation Assay

-

Objective: To measure the functional consequence of target inhibition.

-

Methodology (Example for FGFR):

-

Cell Line Selection: Use a cancer cell line known to be dependent on FGFR signaling (e.g., SNU-16 or KATO III gastric cancer cells).[6]

-

Treatment: Starve the cells overnight, then stimulate them with FGF ligand in the presence of varying concentrations of the test compound.

-

Lysis & Detection: Lyse the cells and use a Western Blot or ELISA to detect the phosphorylation level of a key downstream substrate (e.g., Phospho-ERK).

-

Data Analysis: A dose-dependent decrease in p-ERK levels confirms that the compound is functionally inhibiting the FGFR pathway.

-

-

Expertise & Rationale: Measuring the phosphorylation of a direct downstream substrate provides a clear, mechanistic link between target engagement and pathway inhibition. This is a critical step to prove the compound's mechanism of action and provides a stronger rationale for advancing the compound into more complex in vivo models.

Summary of Potential Targets and Data

Based on the analysis of related compounds, we can summarize the high-probability targets for a novel 5-aminopyrazole-1-carboxamide derivative.

| Target Class | Specific Target | Therapeutic Area | Evidence from Analogs | Representative IC50 Range (Analogs) |

| Kinase | IRAK4 | Inflammatory Disease | Potent inhibition by pyrazolopyrimidine derivatives.[4] | 1 - 50 nM |

| Kinase | FGFR (1, 2, 3) | Oncology | Covalent inhibition by 5-amino-1H-pyrazole-4-carboxamides.[6] | 40 - 100 nM |

| Kinase | CDK2 / CDK4 | Oncology | Inhibition by 4-amino-1H-pyrazole-3-carboxamides.[7] | 50 - 500 nM |

| GPCR | P2Y14R | Inflammatory Disease | Antagonism by 5-amide-1H-pyrazole-3-carboxyls.[8] | 1 - 20 nM |

| Enzyme | Carbonic Anhydrase | Multiple | Inhibition by pyrazole-carboxamides with sulfonamide moiety.[2] | 7 - 100 nM |

Conclusion and Future Directions

The 5-amino-1H-pyrazole-1-carboxamide scaffold is a validated and highly fruitful starting point for the discovery of novel targeted therapies. The accumulated evidence strongly suggests that new derivatives, such as this compound, have a high probability of targeting protein kinases and GPCRs involved in oncology and inflammatory diseases. The systematic validation workflow presented in this guide—progressing from broad panel screening to specific cellular and functional assays—provides a robust framework for identifying and confirming these targets with high scientific rigor.

Future research should focus on leveraging combinatorial chemistry to explore the chemical space around this core, aiming to optimize potency, selectivity, and pharmacokinetic profiles. As our understanding of signaling pathways deepens, this versatile scaffold will undoubtedly be adapted to yield next-generation inhibitors for a host of challenging and previously "undruggable" targets.

References

- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (N.D.). Journal of Chemical and Pharmaceutical Research.

- Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. (2025).

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (N.D.). Journal of Chemical and Pharmaceutical Research.

- Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). Journal of Medicinal Chemistry.

- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters.

- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- The Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery. (2025). BenchChem.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (N.D.). PubMed Central.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (N.D.). MDPI.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Pyrazole Carboxamide Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazole carboxamide derivatives have been established as a cornerstone in modern chemical biology, particularly within the agrochemical sector, due to their potent and specific mechanism of action.[1] This technical guide provides a comprehensive exploration of the molecular underpinnings of pyrazole carboxamide activity. We will dissect their primary molecular target, the succinate dehydrogenase (SDH) enzyme, detail the biochemical cascade following inhibition, and present validated experimental protocols for studying these interactions. The narrative is structured to provide not just a description of the mechanism, but a causal understanding of why these compounds are remarkably effective and how their activity can be rigorously assessed.

The Molecular Target: Succinate Dehydrogenase (SDH), a Critical Nexus of Cellular Metabolism

The efficacy of pyrazole carboxamide compounds stems from their highly specific targeting of a single, vital enzyme: Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain (ETC).[1][2][3] This enzyme is a critical metabolic nexus, uniquely participating in both the Tricarboxylic Acid (TCA) Cycle and the ETC.[1][4]

-

In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate. This is a crucial step for the continued turnover of the cycle, which is central to cellular metabolism.

-

In the Electron Transport Chain: The electrons liberated from succinate oxidation are transferred via a series of iron-sulfur clusters within SDH directly to ubiquinone (Coenzyme Q), which then shuttles them to Complex III. This electron flow is a fundamental prerequisite for the generation of the proton gradient that drives ATP synthesis.[4]

The SDH complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD). The specific binding pocket for pyrazole carboxamides is located at the ubiquinone-binding site (Qp site) , which involves residues from the SdhB, SdhC, and SdhD subunits.[1][5] This strategic location is the key to their potent inhibitory effect.

The Mechanism of Inhibition: A Molecular Blockade of Electron Flow

The primary mode of action for pyrazole carboxamide compounds is the competitive inhibition of the Qp site on the SDH enzyme.[1][5] By occupying this site, the compound physically prevents the binding of the native substrate, ubiquinone. This act serves as a molecular blockade, effectively halting the transfer of electrons from the iron-sulfur clusters of SdhB to the ubiquinone pool.[1][2]

Molecular docking and X-ray crystallography studies have revealed that the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds between the pyrazole carboxamide molecule and amino acid residues within the Qp site.[6][7][8] This high-affinity binding ensures a robust and sustained inhibition of the enzyme's function.

The direct consequence is a complete shutdown of Complex II's contribution to the electron transport chain.

Downstream Cellular Consequences: A Cascade of Metabolic Failure

The inhibition of SDH initiates a cascade of detrimental events within the fungal cell, leading to metabolic collapse and ultimately, cell death.[1]

-

Cessation of ATP Synthesis: By blocking a key entry point of electrons into the ETC, the proton gradient across the inner mitochondrial membrane cannot be efficiently maintained. This directly cripples ATP synthase (Complex V), leading to a severe depletion of ATP, the cell's primary energy currency.[1][2]

-

Disruption of the TCA Cycle: The inability to oxidize succinate to fumarate causes a "backup" in the TCA cycle, disrupting the flow of vital metabolic intermediates necessary for various biosynthetic pathways.[1]

-

Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow within Complex II can lead to the premature leakage of electrons to molecular oxygen, generating superoxide radicals and other harmful reactive oxygen species (ROS).[1] This induces a state of severe oxidative stress, causing damage to lipids, proteins, and DNA.

-

Cellular Death: The combined effects of energy depletion, metabolic shutdown, and oxidative damage are catastrophic for the fungal cell. Researchers have observed significant morphological changes in treated fungi, including destroyed cell walls and membranes, leakage of cellular contents, and the appearance of abnormal mitochondria, culminating in growth arrest and apoptosis.[9][10][11]

Quantitative Efficacy of Pyrazole Carboxamide Fungicides

The potency of pyrazole carboxamides, often referred to as Succinate Dehydrogenase Inhibitors (SDHIs), varies based on their specific chemical structure and the target fungal pathogen. Efficacy is typically quantified by the half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound | Target Organism | Assay Type | IC₅₀ (µM) | EC₅₀ (µg/mL) | Reference |

| Boscalid | Rhizoctonia solani | Enzyme Inhibition | 7.9 | 2.2 | [11][12] |

| Fluxapyroxad | Porcine SDH | Enzyme Inhibition | 0.014 (Compound 7s) | - | [7] |

| Fluxapyroxad | Wheat Powdery Mildew | Greenhouse Assay | - | 0.633 (Compound 7u) | [7] |

| Thifluzamide | Rhizoctonia cerealis | In Vitro Antifungal | - | 23.09 | [8] |

| SCU2028 | Rhizoctonia solani | In Vitro Antifungal | - | 0.022 | [9][10] |

| Compound 11ea | Rhizoctonia cerealis | In Vitro Antifungal | - | 0.93 | [8] |

Experimental Methodologies for Mechanism Validation

Verifying the mechanism of action of pyrazole carboxamides requires a multi-faceted approach, combining in vitro enzyme kinetics with cell-based physiological assays.

Protocol: In Vitro SDH Inhibition Assay

This protocol provides a robust method to directly measure the inhibitory effect of a compound on SDH enzyme activity using isolated mitochondria and a spectrophotometric readout.

Objective: To determine the IC₅₀ value of a test compound against the SDH enzyme.

Materials:

-

Fungal mycelia or tissue source for mitochondria isolation

-

Mitochondria Isolation Buffer (e.g., containing mannitol, sucrose, HEPES, EGTA)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate: Succinate

-

Artificial Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)

-

Redox Intermediate: Decylubiquinone

-

Competitive Inhibitor Control: Malonate

-

Test compound (dissolved in DMSO)

-

Spectrophotometer capable of reading at 600 nm

Methodology:

-

Mitochondria Isolation:

-

Homogenize fresh fungal mycelia or tissue in ice-cold Isolation Buffer.

-

Perform differential centrifugation to pellet and wash the mitochondrial fraction.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Preparation:

-

In a 96-well plate or cuvettes, prepare reaction mixtures containing Assay Buffer, DCPIP, decylubiquinone, and isolated mitochondria.

-

Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

-

Prepare a positive control reaction with a known inhibitor like malonate to confirm SDH-specific activity.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the substrate, succinate.

-

Immediately begin monitoring the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form. Record readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Protocol: Cellular Oxygen Consumption Rate (OCR) Measurement

This cell-based assay confirms that the enzymatic inhibition observed in vitro translates to a functional impairment of cellular respiration.

Objective: To measure the effect of a test compound on mitochondrial respiration in intact fungal cells or spheroplasts.

Methodology:

-

Culture fungal cells/spheroplasts to the appropriate density.

-

Seed the cells into a specialized microplate (e.g., Seahorse XF plate).

-

Treat the cells with the test compound.

-

Use an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR) in real-time.

-

Perform a "mitochondrial stress test" by sequential injections of known ETC inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect which part of the respiratory chain is affected.

-

A significant decrease in basal and maximal respiration following treatment with the pyrazole carboxamide, similar to the effect of known Complex II inhibitors, validates the mechanism of action at a cellular level.[13]

Mechanisms of Resistance: A Challenge in the Field

The widespread use of pyrazole carboxamide fungicides has led to the emergence of resistant fungal strains.[3][14] The primary mechanism of resistance is the development of point mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD.[15][16] These mutations alter the amino acid sequence of the Qp binding site, reducing the binding affinity of the fungicide and rendering it less effective.

Interestingly, cross-resistance among different SDHI fungicides is not always absolute.[14] A mutation that confers resistance to one SDHI may not have the same impact on another due to subtle differences in their chemical structures and binding modes. This variability underscores the importance of continued research into novel pyrazole carboxamide scaffolds to overcome emerging resistance.

Conclusion

The mechanism of action of pyrazole carboxamide compounds is a textbook example of targeted biochemical disruption. By specifically inhibiting the succinate dehydrogenase enzyme at the ubiquinone binding site, these molecules trigger a fatal cascade of energy depletion, metabolic failure, and oxidative stress in target fungi. Their high specificity and potency have made them invaluable tools in agriculture. Understanding this core mechanism is not only crucial for their effective use but also provides a rational basis for designing the next generation of inhibitors to address the ongoing challenge of fungicide resistance.

References

-

Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory. [Link]

-

SDHI Fungicides for Turfgrass Diseases. (2025). Penn State Extension. [Link]

-

Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Fungicide Resistance Action Committee (FRAC). [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). Journal of Agricultural and Food Chemistry. [Link]

-

SDHI Fungicides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. (2025). Krishi Jagran. [Link]

-

SDHI fungicides and turfgrass disease control: An overview. (2019). University of Georgia (UGA) Turf and Ornamental Pest Management. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). ACS Publications. [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry. [Link]

-

Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry. [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed. [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [Link]

-

Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]

-

Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. ResearchGate. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health (NIH). [Link]

-

Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. BMC. [Link]

-

The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. [Link]

-

Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. (2023). PubMed. [Link]

-

Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2022). PubMed. [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health (NIH). [Link]

-

Binding models of SDH with 8j (a) and carboxin (b). ResearchGate. [Link]

-